molecular formula C17H19NO2 B495371 N-(3,4-dimethylphenyl)-3-ethoxybenzamide

N-(3,4-dimethylphenyl)-3-ethoxybenzamide

Cat. No.: B495371
M. Wt: 269.34g/mol
InChI Key: TURNCZKXQMZLNV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzoyl group attached to a 3,4-dimethylphenylamine moiety. Its molecular structure (C₁₇H₁₉NO₂) includes two methyl groups on the phenyl ring and an ethoxy group at the meta position of the benzamide, which significantly influences its electronic and steric properties.

Crystallographic studies (single-crystal X-ray diffraction) confirm its planar benzamide core and non-coplanar orientation of the 3,4-dimethylphenyl group, with a dihedral angle of 82.3° between the aromatic rings. The crystal packing is stabilized by intermolecular N–H···O hydrogen bonds and van der Waals interactions .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(11-16)17(19)18-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

TURNCZKXQMZLNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3,4-dimethylphenyl)-3-ethoxybenzamide with analogous benzamide derivatives, focusing on structural features, synthesis routes, and functional properties:

Compound Substituents Molecular Weight Key Properties Applications/Studies
This compound 3-ethoxybenzamide; 3,4-dimethylphenyl 285.34 g/mol Planar benzamide core, hydrogen-bonded crystal packing, moderate lipophilicity Potential catalyst in C–H functionalization; studied for biological activity
N-(3,4-dimethylphenyl)benzamide Unsubstituted benzamide; 3,4-dimethylphenyl 239.30 g/mol Simpler structure; lacks ethoxy group, higher crystallinity Model compound for crystallographic studies
N-(3,4-difluorophenyl)-3-methylbenzamide 3-methylbenzamide; 3,4-difluorophenyl 261.25 g/mol Electron-withdrawing fluorine substituents; enhanced polarity Investigated for pesticidal activity (e.g., etobenzanid analogs)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide; hydroxyalkyl group 221.28 g/mol N,O-bidentate directing group; improved solubility in polar solvents Metal-catalyzed C–H bond activation (e.g., palladium-mediated coupling)
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide Nitro and benzoxazol groups; ethoxy 447.44 g/mol Extended conjugation; nitro group enhances electron-deficient character Explored as a fluorescent probe or photodynamic agent

Key Structural and Functional Differences:

Substituent Effects :

  • The 3-ethoxy group in the target compound enhances electron-donating capacity compared to the nitro group in ’s compound, which is electron-withdrawing. This difference impacts reactivity in catalytic processes and binding affinity in biological systems .
  • Fluorine vs. Methyl Groups : The 3,4-difluorophenyl analog () exhibits stronger electronegativity, increasing metabolic stability but reducing lipophilicity compared to the dimethylphenyl variant .

Synthetic Accessibility :

  • The target compound is synthesized via amide coupling between 3-ethoxybenzoic acid derivatives and 3,4-dimethylaniline, similar to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). In contrast, benzoxazol-containing analogs () require multistep reactions, including cyclization and nitration .

Biological and Catalytic Relevance: this compound’s moderate lipophilicity (LogP ~3.2) suggests better membrane permeability than the polar hydroxyalkyl derivative (, LogP ~1.8) but lower than the nitrobenzoxazol analog (, LogP ~4.5) .

Research Findings and Limitations

  • Crystallographic Tools : Structural validation of these compounds relies heavily on software like SHELXL () and ORTEP-3 (), which are critical for confirming hydrogen-bonding patterns and dihedral angles .
  • Unresolved Questions: Limited data exist on the target compound’s biological activity.

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